Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1000577-63-8
VCID: VC8476128
InChI: InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2
SMILES: C1CC2CNCC(=O)N2C1
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one

CAS No.: 1000577-63-8

Cat. No.: VC8476128

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one - 1000577-63-8

Specification

CAS No. 1000577-63-8
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one
Standard InChI InChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2
Standard InChI Key HAAZJWVQKLGNDT-UHFFFAOYSA-N
SMILES C1CC2CNCC(=O)N2C1
Canonical SMILES C1CC2CNCC(=O)N2C1

Introduction

Chemical Structure and Stereochemical Complexity

Core Bicyclic Architecture

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one features a unique bicyclic framework comprising a six-membered pyrazinone ring fused to a five-membered pyrrolidine ring. The saturated nature of both rings reduces conformational flexibility while maintaining hydrogen-bonding capabilities through the pyrazinone carbonyl group . The molecular formula varies slightly between its free base (C₇H₁₂N₂O) and hydrochloride salt forms (C₇H₁₃ClN₂O), with the latter exhibiting enhanced solubility in polar solvents .

Table 1: Comparative Chemical Properties of Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one Derivatives

PropertyFree Base (C₇H₁₂N₂O)Hydrochloride Salt (C₇H₁₃ClN₂O)
Molecular Weight140.18 g/mol 176.64 g/mol
CAS Number929047-07-4 1303975-09-8 (S-form)
1628557-06-1 (racemic)
SolubilityLimited in H₂O10 mM in DMSO/H₂O
Storage ConditionsRoom temperature 2–8°C (salt forms)

Stereochemical Considerations

The compound's three-dimensional configuration significantly impacts its biological activity and synthetic accessibility. Commercial sources provide both enantiopure and racemic forms:

  • (S)-Enantiomer: Cataloged as CAS 1303975-09-8, stored at 2–8°C with solubility enhanced by sonication at 37°C .

  • (R)-Enantiomer: Previously available as CAS 929047-07-4 (discontinued), highlighting synthetic challenges in maintaining enantiopure stocks .

  • Racemic Mixture: Marketed as CAS 1628557-06-1, with room-temperature stability but lower diastereoselectivity in derived products .

Synthetic Methodologies and Optimization

Palladium-Catalyzed Cyclization

A pivotal advancement in synthesis involves palladium-catalyzed cyclization of allene precursors, as demonstrated by Jovanovic et al. . Key reaction parameters include:

Table 2: Optimized Conditions for Bicyclic Ring Formation

ParameterOptimal ValueEffect on Yield/Selectivity
CatalystPd(OAc)₂ (10 mol%)Facilitates oxidative addition
LigandXantPhos (10 mol%)Improves yield to 58% vs. PPh₃
SolventMeCNEnhances solubility of intermediates
TemperatureReflux (82°C)Balances reaction rate/degradation
BaseK₂CO₃ (2.3 equiv)Neutralizes HCl byproduct

Despite these optimizations, the method yields only moderate diastereoselectivity (≈1:1 ratio), attributed to planar alignment of the allyl intermediate with aromatic substituents .

Enantioselective Challenges

The discontinuation of (R)-enantiomer production (CAS 929047-07-4) underscores inherent difficulties in chiral resolution . Current strategies employ chiral auxiliaries during cyclization, though economic viability remains problematic for large-scale applications.

Pharmacological Applications and Preclinical Relevance

Central Nervous System (CNS) Targeting

The bicyclic amine structure mimics endogenous neurotransmitter scaffolds, enabling blood-brain barrier penetration. GlpBio's hydrochloride salts (10 mM stock solutions) are widely used in:

  • Dopamine Receptor Modulation: Structural analogs show affinity for D₂-like receptors .

  • Neuroprotective Agents: Pyrazinone derivatives inhibit excitotoxic glutamate release .

Metabolic Pathway Intervention

The compound's hydrogen-bonding capacity facilitates interactions with enzymatic active sites:

  • Kinase Inhibition: Derivatives act as ATP-competitive inhibitors in cancer cell lines .

  • Protease Regulation: Pyrrolidine nitrogen participates in transition-state stabilization .

Stability and Formulation Challenges

Solution-Phase Degradation

Commercial preparations require stringent storage protocols:

  • Freeze-Thaw Cycles: Stock solutions degrade after >1 month at -20°C, necessitating single-use aliquots .

  • Solvent Optimization: Co-solvents like PEG300 and Tween 80 improve in vivo solubility but reduce shelf life .

Solid-State Considerations

Hydrochloride salts exhibit hygroscopicity, requiring desiccant-packed storage. Thermal analyses reveal:

  • Decomposition Onset: 185°C (free base) vs. 220°C (HCl salt) .

  • Polymorphic Transitions: Three anhydrous forms identified via XRPD, complicating formulation .

Future Directions and Unmet Needs

Synthetic Innovation

Addressing diastereoselectivity through ligand design (e.g., chiral bis-phosphines) could enable cost-effective enantiopure production. Flow chemistry approaches may improve yield beyond batch limitations .

Formulation Advancements

Nanocrystal technologies could stabilize the free base form, circumventing salt-related hygroscopicity. Lyophilized formulations show promise for long-term storage .

Target Validation

CRISPR screening platforms are needed to identify novel targets beyond classical aminergic receptors. Proteomic studies suggest interactions with understudied GPCRs .

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